

Nemtabrutinib BTK C481S mutant inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nemtabrutinib

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Biochemical & Cellular Profiling Data

The table below summarizes key quantitative data on **nemtabrutinib**'s inhibition profile from biochemical and cellular studies.

Parameter / Assay Type	Target / Kinase	Result / Inhibition	Context / Notes	Source
Biochemical IC ₅₀	BTK (wild-type)	Potent inhibition reported	Reversible inhibitor; also inhibits C481S mutant BTK	[1] [2]
Biochemical IC ₅₀	BTK (C481S mutant)	Potent inhibition reported	Overcomes resistance to covalent BTKis	[1] [2]
Biochemical Profiling (1 μM)	MEK1	Significant inhibition	Preferentially binds ATP-binding pocket; potential application in MAPK-driven cancers	[1]
Cellular Viability	BRAF-mutant cell lines	~3x higher sensitivity	vs. BRAF wild-type lines; sensitivity profile similar to MEK, ERK, pan-RAF inhibitors	[1]

Parameter / Assay Type	Target / Kinase	Result / Inhibition	Context / Notes	Source
Biomarker Correlation	FGFR3 expression	Sensitivity correlated	High FGFR3 gene expression linked to nemtabrutinib sensitivity	[1]
Biomarker Correlation	Phospho-MEK1 levels	Sensitivity correlated	High pMEK1 levels linked to nemtabrutinib sensitivity	[1]

Key Experimental Protocols

For researchers looking to replicate or design related studies, here are the core methodologies used in the profiling of **nemtabrutinib**.

- **Cell Viability/Proliferation Assays**

- **Purpose:** To determine the anti-proliferative effects of **nemtabrutinib** across a panel of cancer cell lines [1].
- **Methodology:** Cells are seeded in 384-well plates and treated with **nemtabrutinib** in 9-point dilution series after 24 hours. Following a 72-hour incubation, cell viability is measured using a bioluminescence assay (e.g., ATPlite 1Step) that quantifies intracellular ATP as a proxy for cell number. Dose-response curves are fitted to calculate IC₅₀ values [1].

- **Biochemical Kinase Profiling**

- **Purpose:** To identify the direct kinase targets of **nemtabrutinib** and quantify inhibition potency [1].
- **Methodology:** Inhibitor profiling against large panels of wild-type kinases (e.g., 254 kinases) is performed using mobility shift assays (MSA) or enzyme-linked immunosorbent assays (ELISA). Percentage inhibition is measured at a fixed concentration (e.g., 1 μmol/L) at the K_{M, ATP} for each kinase. For confirmed hits, duplicate 10-point dilution series are used to determine full IC₅₀ values [1].

- **Mechanism of Action / Binding Studies**

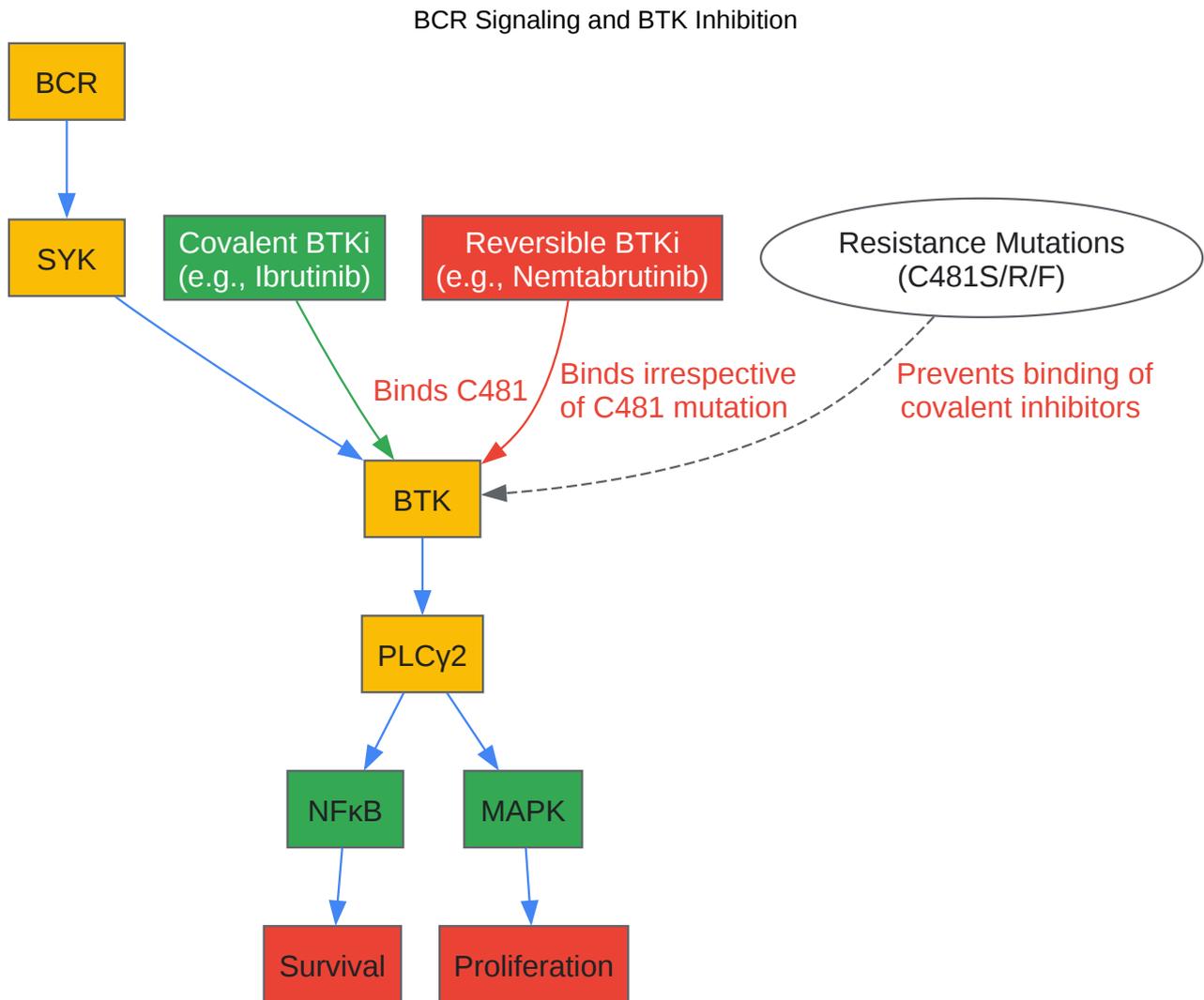
- **Purpose:** To confirm direct binding and understand the interaction between **nemtabrutinib** and specific kinases like MEK1 [1].
- **Methodology:** Surface Plasmon Resonance (SPR) using a system like Biacore can be employed. Biotinylated, inactive MEK1 is immobilized on a sensor chip, and the binding of

nemtabrutinib is measured in real-time to determine binding kinetics [1].

- **Molecular Docking:** Computational docking studies model how **nemtabrutinib** fits into the ATP-binding pocket of the target kinase, providing a structural basis for its activity [1].

BCR Signaling Pathway and Nemtabrutinib Action

The following diagram illustrates the B Cell Receptor (BCR) signaling pathway, highlighting the key nodes targeted by BTK inhibitors.



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This diagram shows the BCR signaling cascade and how resistance mutations like C481S block covalent BTK inhibitors, which **nembtabrutinib** overcomes through its reversible binding mechanism.

Clinical Evidence Summary

The promising preclinical profile of **nemtabrutinib** is supported by clinical data from the phase 1/2 BELLWAVE-001 trial (NCT03162536) in heavily pre-treated patients [3] [4].

Patient Population	Prior Therapies (Median)	Prior BTKi Exposure	BTK C481S Mutation	Overall Response Rate (ORR)
R/R CLL/SLL	4	95%	63%	56%
R/R CLL/SLL (65 mg RP2D)	4	84%	63%	57.9% (per iwCLL)

- **Recommended Phase 2 Dose (RP2D):** 65 mg taken orally once daily [5] [3].
- **Safety Profile:** The most common treatment-related adverse events included dysgeusia (altered sense of taste, 21%), decreased neutrophil count (20%), fatigue (13%), and nausea (12%). Grade 3 or 4 treatment-related AEs occurred in 40% of patients, most commonly decreased neutrophil count (17%). Treatment-related discontinuations occurred in 13% of patients [3] [4].

Future Research Directions

Research on **nemtabrutinib** continues to evolve, exploring its full potential:

- **Combination Therapy:** Preclinical data suggests synergy between **nemtabrutinib** and the BCL-2 inhibitor venetoclax. In a CLL mouse model, the combination of **nemtabrutinib** and venetoclax showed significantly prolonged survival compared to the combination of ibrutinib and venetoclax [6].
- **Broader Kinase Inhibition:** Its activity against kinases in the MAPK pathway (e.g., MEK) suggests potential therapeutic applications beyond B-cell malignancies, possibly in **MAPK-driven cancers** [1].

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Address: Ontario, CA 91761, United States

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